(2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol
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Overview
Description
(2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol is a chiral compound with multiple hydroxyl groups and ethylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol typically involves multi-step organic reactions. One common approach is the protection of hydroxyl groups followed by the introduction of ethylsulfanyl groups through nucleophilic substitution reactions. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols.
Scientific Research Applications
(2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and stereochemistry.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple hydroxyl groups and ethylsulfanyl substituents allow it to form hydrogen bonds and other interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S)-5-(methylsulfanyl)pentane-1,2,3,4-tetrol
- (2R,3R,4S)-5-[(trimethylsilyl)oxy]pentane-1,2,3,4-tetrol
Uniqueness
(2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol is unique due to its specific ethylsulfanyl substituents, which can impart different chemical and biological properties compared to similar compounds with other substituents. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
90820-06-7 |
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Molecular Formula |
C9H20O4S2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
(2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3/t6-,7-,8+/m1/s1 |
InChI Key |
IZQLWYVNJTUXNP-PRJMDXOYSA-N |
Isomeric SMILES |
CCSC([C@H]([C@@H]([C@@H](CO)O)O)O)SCC |
Canonical SMILES |
CCSC(C(C(C(CO)O)O)O)SCC |
Origin of Product |
United States |
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